molecular formula C21H20N2O B399937 5,6-dihydrospiro(8H-isoquino[1,2-b]quinazoline-6,1'-cyclohaexane)-8-one

5,6-dihydrospiro(8H-isoquino[1,2-b]quinazoline-6,1'-cyclohaexane)-8-one

Katalognummer: B399937
Molekulargewicht: 316.4g/mol
InChI-Schlüssel: QOMLWUGYYCHMTJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

8-spiro[5H-isoquinolino[1,2-b]quinazoline-6,1’'-cyclohexane]one is a complex heterocyclic compound that features a spiro linkage between an isoquinoline and a quinazoline moiety

Vorbereitungsmethoden

The synthesis of 8-spiro[5H-isoquinolino[1,2-b]quinazoline-6,1’'-cyclohexane]one typically involves the condensation of isoquinoline derivatives with quinazoline precursors under specific reaction conditions. One common method includes the use of hydrazine hydrate and orthoformic acid ethyl ester, which facilitates the formation of the spiro linkage . Industrial production methods may involve similar synthetic routes but are optimized for higher yields and scalability.

Analyse Chemischer Reaktionen

8-spiro[5H-isoquinolino[1,2-b]quinazoline-6,1’'-cyclohexane]one undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions often involve reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Common reagents for substitution reactions include alkyl halides and nucleophiles like amines or thiols.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline derivatives with additional oxygen functionalities, while reduction can lead to the formation of more saturated compounds .

Wissenschaftliche Forschungsanwendungen

8-spiro[5H-isoquinolino[1,2-b]quinazoline-6,1’'-cyclohexane]one has a wide range of scientific research applications:

Wirkmechanismus

The mechanism of action of 8-spiro[5H-isoquinolino[1,2-b]quinazoline-6,1’'-cyclohexane]one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For instance, it could inhibit bacterial growth by targeting essential enzymes involved in cell wall synthesis .

Vergleich Mit ähnlichen Verbindungen

8-spiro[5H-isoquinolino[1,2-b]quinazoline-6,1’'-cyclohexane]one can be compared to other spirocyclic compounds, such as:

The uniqueness of 8-spiro[5H-isoquinolino[1,2-b]quinazoline-6,1’'-cyclohexane]one lies in its specific structural arrangement, which imparts distinct chemical and biological properties.

Eigenschaften

Molekularformel

C21H20N2O

Molekulargewicht

316.4g/mol

IUPAC-Name

spiro[5H-isoquinolino[1,2-b]quinazoline-6,1'-cyclohexane]-8-one

InChI

InChI=1S/C21H20N2O/c24-20-17-10-4-5-11-18(17)22-19-16-9-3-2-8-15(16)14-21(23(19)20)12-6-1-7-13-21/h2-5,8-11H,1,6-7,12-14H2

InChI-Schlüssel

QOMLWUGYYCHMTJ-UHFFFAOYSA-N

SMILES

C1CCC2(CC1)CC3=CC=CC=C3C4=NC5=CC=CC=C5C(=O)N24

Kanonische SMILES

C1CCC2(CC1)CC3=CC=CC=C3C4=NC5=CC=CC=C5C(=O)N24

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.